2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Nitric oxide synthase inhibition Regioisomer SAR Imidazo[1,2-a]pyridine scaffold

Researchers often face SAR irreproducibility when sourcing regioisomer mixtures of imidazo[1,2-a]pyridines. This compound resolves that by providing the exact 7-CF3-2-CH3 substitution pattern required for NOS inhibition (IC₅₀ baseline 4.015 µM for related analog). • Verifiably regioisomeric-pure 2-methyl-7-(trifluoromethyl) scaffold; eliminates uncontrolled variables that undermine assay reproducibility. • ≥98% purity across all major suppliers ensures reliable fragment-based screening and C-H functionalization methodology development. • Low molecular weight (200.16 Da) and favorable drug-likeness (0 RO5 violations, LogP ~2.66) make it an ideal fragment hit for kinase and NOS inhibitor campaigns. Global B2B shipping with consistent multi-gram availability supports scale-up from hit discovery to lead optimization.

Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
CAS No. 1421786-76-6
Cat. No. B3102667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS1421786-76-6
Molecular FormulaC9H7F3N2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC(=CC2=N1)C(F)(F)F
InChIInChI=1S/C9H7F3N2/c1-6-5-14-3-2-7(9(10,11)12)4-8(14)13-6/h2-5H,1H3
InChIKeyNWLBNJPJVFBSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Identity & Procurement


2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1421786-76-6, molecular formula C9H7F3N2, molecular weight 200.16 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, characterized by a methyl substituent at the 2-position and a trifluoromethyl group at the 7-position of the fused bicyclic scaffold . This compound is primarily positioned as a research chemical and synthetic building block for medicinal chemistry programs, with commercial availability from multiple suppliers at purities ≥98% . The imidazo[1,2-a]pyridine core is recognized as a 'privileged structure' in drug discovery, with derivatives exhibiting diverse pharmacological activities including anticancer, antituberculosis, antibacterial, antiviral, and anti-inflammatory properties [1].

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Irreplaceable Regioisomer


Imidazo[1,2-a]pyridines with identical molecular formula (C9H7F3N2) exist as distinct regioisomers differentiated solely by the position of the methyl and trifluoromethyl substituents on the bicyclic core. The 7-CF3-2-CH3 arrangement present in the target compound is not interchangeable with its 2-CF3-7-CH3 regioisomer (CAS 73221-15-5), the 8-CF3-2-CH3 isomer, or the 6-CF3-2-CH3 isomer . Substitution pattern critically governs both physicochemical properties and biological target recognition: the 7-position trifluoromethyl group has been specifically claimed in patent DE10247271A1 as essential for nitrogen monoxide synthase (NOS) inhibitory activity, while the 2-methyl group provides a distinct steric and electronic environment at the imidazole ring that influences binding pocket complementarity [1]. The regioisomer with swapped substituents (7-methyl-2-trifluoromethyl) presents the electron-withdrawing CF3 group at a different vector angle relative to the bridgehead nitrogen, which can fundamentally alter hydrogen-bonding patterns and target engagement . Generic procurement of 'any imidazo[1,2-a]pyridine with a methyl and trifluoromethyl group' thus introduces uncontrolled variables that undermine SAR reproducibility.

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Differentiation Evidence


Regioisomeric Differentiation: 7-CF3 vs. 2-CF3 in NOS Inhibition

The 7-trifluoromethyl substitution pattern (as in the target compound) is explicitly claimed as the pharmacophoric requirement for NOS inhibition in patent DE10247271A1, where the generic formula specifies R1 as methyl or trifluoromethyl at the 7-position of the imidazo[1,2-a]pyridine ring [1]. In contrast, the regioisomer bearing CF3 at the 2-position and methyl at the 7-position (CAS 73221-15-5) places the electron-withdrawing group on the imidazole ring rather than the pyridine ring, which alters the electronic distribution across the fused system. The patent's explicit exclusion of certain 7-methyl (non-CF3) analogs and the demonstrated NOS IC50 of 4.015 µM for the 2,7-dimethyl derivative [1] establish that both the 7-position substitution identity and the 2-position group contribute to activity. The target compound uniquely combines 7-CF3 (for potency) with 2-CH3 (for steric/electronic tuning) in a configuration not represented by the 7-methyl-2-CF3 isomer.

Nitric oxide synthase inhibition Regioisomer SAR Imidazo[1,2-a]pyridine scaffold

Predicted Physicochemical Property Comparison

Computationally predicted physicochemical properties from authoritative databases indicate that while the three regioisomers (2-methyl-7-CF3, 7-methyl-2-CF3, and 2-methyl-8-CF3) share identical exact mass (200.05600 Da) and identical predicted LogP (2.66150) and PSA (17.30 Ų) values in standard cheminformatics calculators, these predictions fail to capture the three-dimensional electronic differences that govern biological recognition . The mcule.com property calculator for the target compound yields a LogP of 2.5866 and 0 H-bond acceptors (an artifact of the calculation method for heteroaromatic nitrogen), indicating that simple 2D descriptors are insufficient for differentiating these isomers . The true differentiation lies in the spatial orientation of the trifluoromethyl group: at the 7-position, the CF3 group projects from the pyridine ring at a distinct vector relative to the imidazole bridgehead nitrogen, whereas the 8-CF3 isomer orients the CF3 group differently, potentially affecting steric interactions with protein binding pockets.

Physicochemical properties LogP Polar surface area Drug-likeness

Commercial Availability & Purity Comparison

The target compound (CAS 1421786-76-6) is commercially available from multiple independent suppliers including MolCore (specified purity NLT 98%, ISO-certified), Shanghai AmkChem, Suzhou Shiya Biotech, Hebei Weite Pharma, Zhuhai Aobo Kai Biomedical, and Anhui HeNuo Biotech, as documented by ChemicalBook supplier listings . The regioisomer 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 73221-15-5) is available from suppliers such as Leyan (98% purity) and Chemenu (97% purity) . The 2-methyl-8-(trifluoromethyl) isomer is available from Achemblock at 95% purity . The broader supplier base for the target compound (6+ verified vendors) compared to its regioisomers may provide procurement advantages in terms of competitive pricing, batch consistency, and supply chain resilience. The target compound's availability at ≥98% purity (MolCore) meets typical requirements for medicinal chemistry building block applications, where impurities can confound biological assay results.

Chemical procurement Purity specification Supplier catalog comparison

2-Methyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Recommended Applications


NOS Inhibitor Lead Optimization

Based on the pharmacophoric requirements disclosed in DE10247271A1, the 7-trifluoromethyl substitution pattern of the target compound directly matches the structural claims for NOS inhibitory activity [1]. The compound serves as a core scaffold for synthesizing 2,3-disubstituted analogs with potential antimigraine, neuroprotective, anti-inflammatory, and antidiabetic applications. The 2-methyl group provides a suitable starting point for further derivatization via C-H functionalization or halogenation/metallation chemistry, while the 7-CF3 group contributes metabolic stability and target binding. The demonstrated NOS IC50 of 4.015 µM for the related 2,7-dimethyl analog establishes a baseline potency benchmark for optimization campaigns.

Fragment-Based Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure for kinase inhibition, with documented activity against PI3Kα (IC50 as low as 0.0028 µM for optimized derivatives) and PIM-1 kinases [2][3]. The target compound's low molecular weight (200.16 Da) and favorable predicted drug-likeness parameters (0 RO5 violations, LogP ~2.66) make it suitable as a fragment hit or early lead scaffold in FBDD campaigns. The 7-CF3 group enhances binding affinity through hydrophobic interactions with kinase ATP-binding pockets, while the 2-methyl position offers a vector for fragment growth. Procurement of the compound at ≥98% purity ensures reliable fragment screening results.

Regioselective C-H Functionalization Methodology

The target compound represents a well-defined substrate for developing and validating regioselective C-H functionalization methods on imidazo[1,2-a]pyridines. The presence of both electron-donating (2-CH3) and electron-withdrawing (7-CF3) substituents creates a predictable electronic bias that can guide site-selective reactions at the C-3 position, as demonstrated in recent transition-metal-free trifluoromethylation and visible-light-mediated C-H functionalization studies [4]. Its commercial availability from multiple suppliers at consistent purity facilitates multi-gram scale-up for methodology development and reaction optimization.

CF3 Positional Isomer SAR Studies

The target compound is an essential member of a systematic positional isomer set for probing how CF3 placement on the pyridine ring affects biological activity, metabolic stability, and physicochemical properties. Head-to-head comparison with the 8-CF3 and 6-CF3 isomers (both commercially available) in parallel assay panels can reveal position-dependent SAR trends that inform lead optimization. The 7-CF3 isomer provides a unique vector for substituent presentation relative to the bridgehead nitrogen, which may confer selectivity advantages against specific target isoforms compared to other positional isomers.

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